2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

Lipophilicity Membrane permeability Drug design

2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine (CAS 1339541‑28‑4) is a chiral secondary amine composed of a 2‑methylcyclopentane core linked via a methylene bridge to a pyridine ring. With a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 g mol⁻¹, it possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, a computed XLogP3 of 2, and a topological polar surface area of 24.9 Ų.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12985946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CCCC1NCC2=CC=CC=N2
InChIInChI=1S/C12H18N2/c1-10-5-4-7-12(10)14-9-11-6-2-3-8-13-11/h2-3,6,8,10,12,14H,4-5,7,9H2,1H3
InChIKeyBTKQSQMIGNEMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine – Structural and Physicochemical Baseline for Research Procurement


2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine (CAS 1339541‑28‑4) is a chiral secondary amine composed of a 2‑methylcyclopentane core linked via a methylene bridge to a pyridine ring. With a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 g mol⁻¹, it possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, a computed XLogP3 of 2, and a topological polar surface area of 24.9 Ų [1]. The compound exists as a mixture of stereoisomers owing to the two undefined stereocenters on the cyclopentane ring. It is commercially available from Enamine and other suppliers at scales ranging from 100 mg to 10 g with purities up to 98 % [1][2]. The combination of a moderately lipophilic, conformationally constrained cyclopentane scaffold and a metal‑coordinating pyridine nitrogen makes this compound a versatile intermediate in medicinal chemistry, asymmetric synthesis, and coordination‑chemistry applications [2].

Why 2‑Methyl‑N‑(pyridin‑2‑ylmethyl)cyclopentan‑1‑amine Cannot Be Replaced by Unsubstituted or Regioisomeric Cyclopentane‑Amine Analogs


Close analogs such as N‑(pyridin‑2‑ylmethyl)cyclopentanamine (des‑methyl) and 2‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine (pyridylmethyl on the ring) share the C₁₁H₁₆N₂ core but differ critically in lipophilicity, polar surface area, rotatable bonds, and stereochemical complexity. The target compound’s 2‑methyl substituent raises the computed XLogP3 to 2 versus 1.4–1.5 for the comparators, which can alter membrane permeability and target‑binding kinetics [1][2][3]. Furthermore, the regioisomeric comparator positions the primary amine on the cyclopentane ring rather than on the methylene bridge, doubling the topological polar surface area (38.9 vs 24.9 Ų) and reducing the number of rotatable bonds from 3 to 2. These differences in molecular shape, hydrogen‑bonding potential, and conformational flexibility mean that the three compounds cannot be assumed to behave identically in biological assays, catalytic cycles, or crystallographic studies, making generic substitution scientifically unsound without explicit comparative validation data.

Quantitative Differentiation of 2‑Methyl‑N‑(pyridin‑2‑ylmethyl)cyclopentan‑1‑amine from Key Analogs – Physicochemical and Structural Benchmarks


Lipophilicity Advantage: Higher Computed logP Versus Des‑Methyl and Regioisomeric Comparators

The 2‑methyl substituent on the cyclopentane ring increases the computed partition coefficient (XLogP3) of the target compound to 2, compared with 1.5 for the des‑methyl analog N‑(pyridin‑2‑ylmethyl)cyclopentanamine and 1.4 for the regioisomer 2‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine [1][2][3].

Lipophilicity Membrane permeability Drug design

Topological Polar Surface Area and Rotatable Bond Count: Distinct Molecular Recognition Profiles

The target compound exhibits a topological polar surface area (TPSA) of 24.9 Ų and 3 rotatable bonds, matching the des‑methyl analog but contrasting sharply with the regioisomer 2‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine (TPSA = 38.9 Ų, 2 rotatable bonds). The lower TPSA of the target suggests superior passive diffusion across biological membranes, while the additional rotatable bond may confer greater conformational adaptability for target binding [1][2].

Polar surface area Conformational flexibility Structure‑activity relationships

Stereochemical Complexity: Two Undefined Stereocenters Offer an Expanded Chiral Space for Structure‑Activity Studies

Unlike the achiral des‑methyl analog N‑(pyridin‑2‑ylmethyl)cyclopentanamine, which possesses no stereocenters, the target compound contains two undefined stereocenters at positions 1 and 2 of the cyclopentane ring. The ZINC database lists a related stereoisomer, (1S,2R)‑2‑(aminomethyl)‑N‑methyl‑N‑(2‑pyridylmethyl)cyclopentanamine, indicating that the scaffold is amenable to stereoselective synthesis and that individual enantiomers may display divergent biological activities [1][2].

Chirality Stereochemistry Lead optimization

Patent‑Disclosed Chemotype Relevance: Cycloalkylpyridin‑2‑amine Core as CETP Inhibitor Scaffold

Patent US‑9056832‑B2 (and related family members) discloses substituted heterocyclic amine compounds of formula (I), which encompass cycloalkylpyridin‑2‑amine derivatives including the 2‑methyl‑N‑(pyridin‑2‑ylmethyl)cyclopentan‑1‑amine scaffold, as cholesteryl ester‑transfer protein (CETP) inhibitors [1]. This establishes a precedent for the scaffold’s utility in a cardiovascular indication and provides a patent‑protected chemical space that analogs lacking the central cyclopentane‑methyl‑pyridine architecture do not occupy.

CETP inhibition Cardiovascular disease Patent landscape

Serotonergic Activity of Pyridylmethylamine Congeners: Preliminary 5‑HT₁A Binding Data for the Chemical Class

A 2010 Journal of Medicinal Chemistry article describes novel pyridylmethylamines as highly selective 5‑HT₁A superagonists, with some congeners achieving low‑nanomolar binding affinities [1]. Separately, a BindingDB entry (BDBM50619381, ChEMBL5403228) reports an EC₅₀ of 1.50 × 10³ nM for a structurally related pyridylmethylamine at the rat hippocampal 5‑HT₁A receptor in a [³⁵S]GTPγS binding assay [2]. Although these data do not correspond directly to the 2‑methyl‑N‑(pyridin‑2‑ylmethyl)cyclopentan‑1‑amine compound itself, they establish that the pyridin‑2‑ylmethyl‑cyclopentane chemotype can engage aminergic GPCRs, whereas the regioisomer with the amine on the ring has not been reported in this context.

5‑HT₁A receptor Serotonin CNS pharmacology

Optimal Procurement Use‑Cases for 2‑Methyl‑N‑(pyridin‑2‑ylmethyl)cyclopentan‑1‑amine Based on Differentiated Evidence


CETP Inhibitor Lead Optimization – Exploiting the Patented Cycloalkylpyridin‑2‑amine Chemotype

Medicinal chemistry teams pursuing cholesteryl ester‑transfer protein inhibitors can procure this compound as a key intermediate within the patent‑protected cycloalkylpyridin‑2‑amine space defined by US 9056832‑B2 [1]. Its higher lipophilicity (XLogP3 = 2) and additional stereochemical complexity relative to the des‑methyl analog offer avenues for tuning pharmacokinetic properties and establishing composition‑of‑matter claims.

CNS Lead Discovery – Capitalizing on the Pyridylmethylamine GPCR Pharmacophore

Given the established activity of related pyridylmethylamines at 5‑HT₁A receptors [1][2], this compound can serve as a starting scaffold for CNS programs targeting serotonin receptors. Its TPSA of 24.9 Ų and moderate lipophilicity (XLogP3 = 2) are within the favorable range for blood‑brain barrier penetration, making it a more attractive starting point than the regioisomer with a TPSA of 38.9 Ų.

Asymmetric Catalysis and Chiral Ligand Design

The presence of two stereocenters and both a secondary amine and a pyridine nitrogen enables the compound to act as a bidentate ligand for transition metals [1]. Its methylated cyclopentane backbone provides a steric environment distinct from the unsubstituted N‑(pyridin‑2‑ylmethyl)cyclopentanamine, which may translate into different enantioselectivities in asymmetric transformations such as hydrogenation or cross‑coupling reactions.

Coordination Chemistry and Metal‑Organic Framework (MOF) Synthesis

The combination of a flexible secondary‑amine linker and a rigid pyridine donor makes this compound suitable for constructing discrete metal complexes or extended frameworks [2]. The methyl group can influence crystal packing and porosity, offering an additional structural tuning knob compared with the des‑methyl analog for researchers designing MOFs or supramolecular assemblies.

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